molecular formula C12H13NO B15276223 3-[(3-Phenylprop-2-yn-1-yl)oxy]azetidine

3-[(3-Phenylprop-2-yn-1-yl)oxy]azetidine

Cat. No.: B15276223
M. Wt: 187.24 g/mol
InChI Key: QLSMMINZGZLSQB-UHFFFAOYSA-N
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Description

3-[(3-Phenylprop-2-yn-1-yl)oxy]azetidine is an organic compound with the molecular formula C12H13NO It is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing ring, and a phenylprop-2-yn-1-yl group attached via an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Phenylprop-2-yn-1-yl)oxy]azetidine typically involves the reaction of 3-phenylprop-2-yn-1-ol with azetidine. The reaction is carried out under controlled conditions, often using a base such as sodium hydride to deprotonate the alcohol, facilitating the nucleophilic attack on the azetidine ring. The reaction is usually conducted in an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Phenylprop-2-yn-1-yl)oxy]azetidine can undergo several types of chemical reactions, including:

    Oxidation: The phenylprop-2-yn-1-yl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The triple bond in the phenylprop-2-yn-1-yl group can be reduced to form alkenes or alkanes.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the triple bond.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Formation of phenylprop-2-yn-1-one or phenylpropanoic acid.

    Reduction: Formation of phenylpropene or phenylpropane.

    Substitution: Formation of substituted azetidines with various functional groups.

Scientific Research Applications

3-[(3-Phenylprop-2-yn-1-yl)oxy]azetidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(3-Phenylprop-2-yn-1-yl)oxy]azetidine involves its interaction with specific molecular targets. The phenylprop-2-yn-1-yl group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The azetidine ring may also play a role in stabilizing the compound’s interaction with its targets, enhancing its overall efficacy .

Comparison with Similar Compounds

Similar Compounds

    3-Phenylprop-2-yn-1-ol: A precursor in the synthesis of 3-[(3-Phenylprop-2-yn-1-yl)oxy]azetidine.

    Azetidine: The core structure of the compound, which can be modified to produce various derivatives.

Uniqueness

This compound is unique due to the combination of the azetidine ring and the phenylprop-2-yn-1-yl group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds, making it a valuable compound for research and development .

Properties

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

3-(3-phenylprop-2-ynoxy)azetidine

InChI

InChI=1S/C12H13NO/c1-2-5-11(6-3-1)7-4-8-14-12-9-13-10-12/h1-3,5-6,12-13H,8-10H2

InChI Key

QLSMMINZGZLSQB-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)OCC#CC2=CC=CC=C2

Origin of Product

United States

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